SNX0723 is an orally available, Hsp90 inhibitor that exhibits antitumour activity in vitro. It has an EC50 for inhibition of α-synuclein (αSyn) oligomerization of approximately 48 nM and was able to rescue αSyn-induced toxicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S-methyl-L-thiocitrulline is an L-arginine derivative in which the guanidino NH2 group of L-arginine is replaced by a methylsufanyl group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a neuroprotective agent. It is a L-arginine derivative, a L-ornithine derivative, a non-proteinogenic L-alpha-amino acid and an imidothiocarbamic ester.
Phosphatidylinositol (PtdIns) transfer proteins (PITPs) mediate the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes including cell division. SMI-481 is an inhibitor of the yeast PITP Sec14, blocking both Sec14-mediated transfer of [3H]-PtdIns in vitro and growth (IC50s = 0.21 and 2.87 µM, respectively). Suppression of Sec14 expression leads to proportional reduction in SMI-481 inhibition, suggesting that SMI-481 acts specifically through Sec14.1 Moreover, SMI-481 does not affect [3H]-PtdIns transfer mediated by other yeast PITPs. The first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs) SMI-481 is a yeast phosphatidylinositol transfer proteins (PITP) Sec14 inhibitor. SMI481 is the first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs).
SMI-16a is a Pim-1 kinase inhibitor (IC50 = 63 nM). It is selective for Pim-1 over a panel of 60 kinases. SMI-16a (5 μM) inhibits phosphorylation of the Pim-1 target protein Bad in DU145-Pim cells and inhibits the growth of PC3, DU145, LNCaP, K562, and MV4-11 cancer cells. It induces apoptosis and cell cycle arrest at the G1 phase in DU145 cells. SMI-16a, also known as Pim1/2 Inhibitor IV, is a potent, cell-permeable, ATP-competitive inhibitor of Pim-1/2 kinases (IC50 = 150 nM and 20 nM against Pim-1 and Pim-2, respectively).
The serine/threonine Pim kinases have been suggested to promote the activity of the rapamycin-sensitive mammalian target of rapamycin (mTORC1), which regulates cell growth and survival. Pim kinases are overexpressed in solid cancers and hematologic malignancies, and as such have become targets of small molecule inhibitors to prevent the progression of various cancers. SIM-4a is a Pim kinase inhibitor that blocks mTORC1 activity via activation of AMPK. SIM-4a kills a wide range of both myeloid and lymphoid cell lines (with IC50 values ranging from 0.8 to 40 μM). Incubation of precursor T-cell lymphoblastic leukemia/lymphoma cells with 10 μM SMI-4a induces G1 phase cell-cycle arrest, dose-dependent induction of p27Kip1, apoptosis through the mitochondrial pathway, and inhibition of the mTORC1 pathway. In immunodeficient mice carrying subcutaneous pre–T-LBL tumors, treatment twice daily with 60 mg/kg SMI-4a causes a significant delay in the tumor growth. SMI-4a is a potent and selective Pim protein kinase inhibitor, which blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma. SMI-4a was found to induce phosphorylation of extracellular signal-related kinase1/2 (ERK1/2), and the combination of SMI-4a and a mitogen-activated protein kinase kinase 1/2 (MEK1/2) inhibitor was highly synergistic in killing pre-T-LBL cells. SMI-4a may be developed as a therapeutic strategy for the treatment of pre-T-LBL.
SMIFH2 is an inhibitor of formin homology 2 (FH2) domains. It inhibits assembly of profilin-actin mediated by mouse formin mDia1(FH1FH2) with an IC50 value of approximately 15 μM. It also inhibits actin assembly mediated by FH1FH2 constructs of mDia2, C. elegans CYK-1, S. pombe Cdc12 or Fus1, or S. cerevisiae Bni1. SMIFH2 (25 μM) disassembles formin-dependent actin cables and contractile rings, but not Arp2/3-dependent actin patches, in fission yeast. It is cytotoxic to NIH3T3 fibroblasts (IC50 = 28 μM). SMIFH2 (10 μM) increases and decreases the percentage of NIH3T3 cells with thin and thick F-actin bundles, respectively. The first small molecule inhibitor of formin-mediated actin assembly that disrupts formin dependent processes from yeast to mammals SMIFH2 is the first small molecule inhibitor of formin-mediated actin assembly that disrupts formin dependent processes from yeast to mammals.
SMIP004 is a member of the class of N-benzylacetamides that is benzene substituted by acetylnitrilo, methyl, and butyl groups at positions 1, 2 and 4, respectively. It is a SKP2 E3 ligase inhibitor and a selective apoptosis inducer of human prostate cancer cells. It has a role as an antineoplastic agent, an apoptosis inducer, an antidepressant, an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor, an autophagy inducer and an anticoronaviral agent. It is a member of toluenes, a member of N-benzylacetamides and an alkylbenzene.
SMM-189 is a potent and selective CB2 inverse agonist, which acts as a noncompetitive inhibitor of CP 55,940. The ability of SMM-189 to regulate microglial activation, in terms of chemokine expression and cell morphology, has been determined. SMM-189 possesses acceptable biopharmaceutical properties. Cannabinoid receptor 2 agonists and inverse agonists are emerging as new therapeutic options for a spectrum of autoimmune-related disease. Of particular interest, is the ability of CB2 ligands to regulate microglia function in neurodegenerative diseases and traumatic brain injury.